molecular formula C18H22N2S B4728750 N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylthiourea

N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylthiourea

Cat. No. B4728750
M. Wt: 298.4 g/mol
InChI Key: RMZTVXPJQMZRKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylthiourea, also known as CMN-86, is a thiourea derivative that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s and has since been investigated for its anticancer, antiviral, and antiparasitic properties.

Mechanism of Action

The exact mechanism of action of N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylthiourea is not fully understood. However, it is believed to exert its anticancer effects through the inhibition of DNA synthesis and cell division. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The antiviral activity of this compound is thought to be due to its ability to inhibit viral DNA synthesis. The antiparasitic activity of this compound is believed to be due to its ability to inhibit the enzyme farnesyltransferase, which is essential for the growth and survival of the malaria parasite.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, as well as inhibit the expression of genes involved in cell proliferation. Additionally, this compound has been shown to inhibit the activity of enzymes involved in DNA replication and repair. In terms of physiological effects, this compound has been shown to reduce tumor growth in animal models of cancer. It has also been shown to reduce the parasitemia levels in animal models of malaria.

Advantages and Limitations for Lab Experiments

One advantage of N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylthiourea is that it exhibits broad-spectrum anticancer activity, meaning that it is effective against a variety of different types of cancer. Additionally, this compound has been shown to have low toxicity in animal models, suggesting that it may have a favorable safety profile in humans. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylthiourea. One area of interest is the development of more effective formulations of the compound that improve its solubility and bioavailability. Additionally, further studies are needed to better understand the mechanism of action of this compound, particularly with regard to its antiviral and antiparasitic properties. Finally, there is potential for the development of combination therapies that incorporate this compound with other anticancer agents to improve treatment outcomes.

Scientific Research Applications

N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylthiourea has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer activity against a variety of cancer cell lines, including lung, breast, and colon cancer. Additionally, this compound has been investigated for its antiviral properties, particularly against the hepatitis B virus. It has also been shown to have antiparasitic activity against Plasmodium falciparum, the parasite responsible for malaria.

properties

IUPAC Name

1-(cyclopropylmethyl)-3-naphthalen-1-yl-1-propylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2S/c1-2-12-20(13-14-10-11-14)18(21)19-17-9-5-7-15-6-3-4-8-16(15)17/h3-9,14H,2,10-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZTVXPJQMZRKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)C(=S)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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